molecular formula C22H29NO6 B11500108 N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]glycine

N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]glycine

Cat. No.: B11500108
M. Wt: 403.5 g/mol
InChI Key: YQKIFNJHWQPEIK-UHFFFAOYSA-N
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Description

. It belongs to the class of glycine derivatives and features an intriguing structure.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the acetylation of N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amine . The reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The conditions may vary, but refluxing in an organic solvent (such as dichloromethane or chloroform) is commonly used.

Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the diethoxyphenyl and cyclohexylidene moieties.

    Reduction: Reduction reactions may target the carbonyl groups.

    Substitution: Substitution reactions can occur at the ethyl group or other functional sites.

Common Reagents and Conditions:

    Acetic Anhydride: or : For acetylation.

    Hydrogenation Catalysts: For reduction.

    Halogenating Agents: For substitution.

Major Products: The major products depend on the specific reaction conditions and reagents used. These could include acetylated derivatives, reduced forms, or substituted compounds.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic properties due to its unique structure.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or drug development.

Mechanism of Action

The precise mechanism remains an area of ongoing research. its structural features suggest interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-(3,4-diethoxyphenyl)-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylidene]amino]acetic acid

InChI

InChI=1S/C22H29NO6/c1-5-28-18-8-7-14(10-19(18)29-6-2)9-15(23-13-20(26)27)21-16(24)11-22(3,4)12-17(21)25/h7-8,10,24H,5-6,9,11-13H2,1-4H3,(H,26,27)

InChI Key

YQKIFNJHWQPEIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NCC(=O)O)C2=C(CC(CC2=O)(C)C)O)OCC

Origin of Product

United States

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